甲基(4-甲基戊基)胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

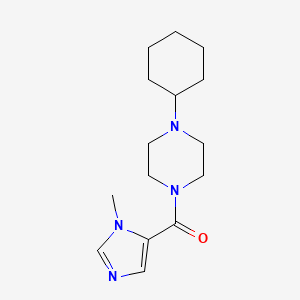

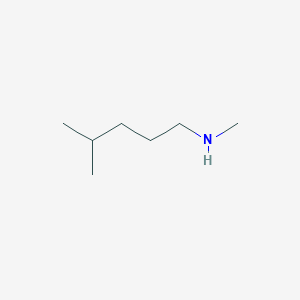

“Methyl(4-methylpentyl)amine” is a compound with the IUPAC name N,4-dimethylpentan-1-amine . It is a derivative of ammonia, but with one hydrogen atom being replaced by a methyl group . The compound is typically found in the form of a hydrochloride salt .

Synthesis Analysis

The synthesis of amines like “Methyl(4-methylpentyl)amine” can be achieved through several methods. One common method is the reduction of nitriles or amides with lithium aluminum hydride . Another method involves S N 2 reactions of alkyl halides with ammonia or other amines . Additionally, amines can be prepared by reductive amination of aldehydes or ketones .Molecular Structure Analysis

The molecular formula of “Methyl(4-methylpentyl)amine” is C7H17N . The molecular weight is 151.68 . The InChI key is APLISFOFNBGATQ-UHFFFAOYSA-N .Chemical Reactions Analysis

Amines like “Methyl(4-methylpentyl)amine” can undergo several reactions. They can be alkylated by reaction with a primary alkyl halide . Primary and secondary amines can also be acylated by nucleophilic acyl substitution reaction with an acid chloride or an acid anhydride . Furthermore, amines can be converted into alkenes by an elimination reaction known as the Hofmann elimination .Physical And Chemical Properties Analysis

“Methyl(4-methylpentyl)amine” is typically found in the form of a hydrochloride salt . It has a molecular weight of 151.68 . The compound is typically stored at a temperature of 4 degrees Celsius . It is usually found in powder form .科学研究应用

使用氧化钴纳米颗粒的快捷合成

研究人员开发了使用富集于地球的金属基催化剂合成 N-甲基和 N-烷基胺(包括甲基(4-甲基戊基)胺)的便捷且具有成本效益的方法。该过程涉及使用氮掺杂、石墨烯活化的纳米级 Co3O4 基催化剂进行还原胺化,展示了合成各种 N-甲基和 N-烷基胺的有效途径。该方法标志着制备生命科学分子(这些结构基序在其中发挥关键作用)方面取得了进展(Senthamarai 等,2018)。

胺官能化二氧化硅合成

胺官能化胶态二氧化硅(可通过 Soto-Cantu 等人(2012 年)探索的方法合成)在各种应用和基础研究中得到广泛使用。该研究提出了一种可扩展的方法来创建研究级胺官能化二氧化硅,该二氧化硅可用于开发先进材料和传感器,突出了该材料广泛的应用范围(Soto-Cantu 等,2012)。

用于胺合成的过渡金属催化的氢化硅烷化

Bin Li、Jean‐Baptiste Sortais 和 C. Darcel(2016 年)回顾了通过均相过渡金属催化的氢化硅烷化方法制备胺(包括甲基(4-甲基戊基)胺)。该合成路线提供了一种从亚胺、酰胺、硝基和腈衍生物生产胺的有效方法,突出了该化学物质在制药和材料科学工业中的重要性(Li 等,2016)。

使用水溶液吸收 CO2

使用二胺水溶液吸收二氧化碳的研究展示了在环境应用中使用甲基(4-甲基戊基)胺衍生物的潜力。例如,Azhgan、Farsi 和 Eslamloueyan(2016 年)对 1,5-二氨基-2-甲基戊烷的吸收性能的研究提供了对此类化合物在捕获 CO2 中的有效性的见解,表明了甲基(4-甲基戊基)胺衍生物在温室气体控制中应用的潜在途径(Azhgan 等,2016)。

安全和危害

作用机制

Target of Action

Methyl(4-methylpentyl)amine is a type of amine compound . Amines, including Methyl(4-methylpentyl)amine, are known to interact with a variety of targets in the body. One of the primary targets of amines is the Monoamine Oxidases (MAOs). MAOs are enzymes that catalyze the oxidation of neurotransmitter amines and a wide variety of primary, secondary, and tertiary amine xenobiotics, including therapeutic drugs .

Mode of Action

The interaction of Methyl(4-methylpentyl)amine with its targets involves a series of biochemical reactions. The compound can undergo nucleophilic addition to a carbonyl group to form an imine . This imine can then be reduced to an amine using a hydride reducing agent . The exact mode of action of Methyl(4-methylpentyl)amine is still under investigation.

Biochemical Pathways

For instance, they are involved in the synthesis of alkaloids, a class of naturally occurring organic compounds that contain mostly basic nitrogen atoms . Amines also participate in the methanogenesis pathway, a process that leads to the production of methane .

Pharmacokinetics

It is known that amines, in general, undergo extensive first-pass metabolism, which can significantly affect their bioavailability .

Action Environment

The action, efficacy, and stability of Methyl(4-methylpentyl)amine can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the specific conditions within the body. For instance, the storage temperature of Methyl(4-methylpentyl)amine hydrochloride, a related compound, is recommended to be 4 degrees Celsius .

属性

IUPAC Name |

N,4-dimethylpentan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17N/c1-7(2)5-4-6-8-3/h7-8H,4-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUCUVZHDJRMHQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCNC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl(4-methylpentyl)amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)thiophene-2-carboxamide](/img/structure/B2816146.png)

![N-Ethyl-N-[2-oxo-2-(4-oxo-8-azaspiro[4.5]decan-8-yl)ethyl]prop-2-enamide](/img/structure/B2816147.png)

![2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2816151.png)

![8-[(1-Azavinyl)amino]-7-[(2-chlorophenyl)methyl]-1,3-dimethyl-1,3,7-trihydropu rine-2,6-dione](/img/structure/B2816153.png)

![(2E)-3-[1-TRiphenylmethyl)imidazol-4-yl]prop-2-enenitrile](/img/structure/B2816155.png)

![1-(5-Chloro-2-methoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2816157.png)